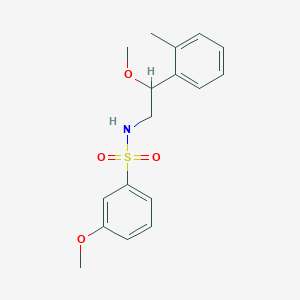

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzenesulfonyl chloride and 2-methoxy-2-(o-tolyl)ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction may also require a catalyst, such as a palladium complex, to facilitate the coupling of the sulfonyl chloride and amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simple sulfonamide with broad-spectrum antibacterial activity.

Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of methoxy and o-tolyl groups can influence its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. With a molecular formula of C17H21NO4S and a molecular weight of 335.42 g/mol, this compound is characterized by methoxy groups and an o-tolyl substituent, which may influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in crucial physiological processes such as respiration and fluid balance. Research indicates that sulfonamides generally bind to the active sites of CAs, blocking their activity and thereby influencing cellular processes .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could exhibit similar effects. Its structural characteristics may enhance its affinity for bacterial enzymes or receptors, leading to antimicrobial action .

Biological Activity Overview

Several studies have reported on the biological activities associated with sulfonamide compounds, which can be extrapolated to assess the potential of this compound:

- Antibacterial Activity : Compounds within the sulfonamide class have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

- Antifungal Activity : Similar studies have indicated that sulfonamides can inhibit fungal growth, with MIC values indicating significant potency against strains such as Candida albicans and Fusarium oxysporum .

Case Studies

- Carbonic Anhydrase Inhibition : A study focused on novel benzenesulfonamides showed selective inhibition of human carbonic anhydrase isoforms, particularly CA IX and CA XII. The compounds demonstrated varying selectivity based on their structural modifications, highlighting the importance of the sulfonamide scaffold in drug design .

- Cytotoxicity Assays : Research involving related sulfonamides assessed their cytotoxicity against cancer cell lines such as Hep3B and A549. Some derivatives exhibited selective cytotoxicity towards these malignant cells while sparing normal cell lines, indicating potential for targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,4-Difluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Enhanced pharmacological properties due to fluorine substituents |

| 3-Acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Influences solubility and potential therapeutic applications |

| 2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Increased reactivity due to bromine substituent |

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-7-4-5-10-16(13)17(22-3)12-18-23(19,20)15-9-6-8-14(11-15)21-2/h4-11,17-18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDDKYCSGYAPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.